N-(2-Hydroxyethyl)-N-methyl-2-(quinolin-8-yloxy)acetamide
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Overview
Description
N-(2-Hydroxyethyl)-N-methyl-2-(quinolin-8-yloxy)acetamide is a chemical compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-methyl-2-(quinolin-8-yloxy)acetamide typically involves the reaction of quinolin-8-ol with N-methyl-2-chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at an elevated temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N-methyl-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N-methyl-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of N-(2-Hydroxyethyl)-N-methyl-2-(quinolin-8-yloxy)acetamide, known for its antimalarial properties.
2-Hydroxyquinoline: A derivative with antimicrobial and antifungal activities.
4-Hydroxyquinoline: Another derivative with potential therapeutic applications.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its hydroxyl and amide groups allow for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
88349-83-1 |
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Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-methyl-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C14H16N2O3/c1-16(8-9-17)13(18)10-19-12-6-2-4-11-5-3-7-15-14(11)12/h2-7,17H,8-10H2,1H3 |
InChI Key |
CWOSZRONPXNGBH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C(=O)COC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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